2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-12-7-9-14(10-8-12)23-11-17(22)18-13(2)21-16-6-4-3-5-15(16)20-19(21)24-18/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQAHZVJJZUXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=C(N3C4=CC=CC=C4N=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139853 | |
| Record name | 2-[(4-Methylphenyl)thio]-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866039-13-6 | |
| Record name | 2-[(4-Methylphenyl)thio]-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866039-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methylphenyl)thio]-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone, a compound belonging to the class of thiazolo[3,2-a]benzimidazoles, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16N2S2O
- CAS Number : 866039-13-6
This heterocyclic compound features a thiazole ring fused with a benzimidazole moiety, which is known for its significant pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]benzimidazoles. For instance, compounds within this class have shown activity against various pathogens. A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also noted, suggesting a mechanism that could be beneficial in treating chronic infections.
Cytotoxicity and Anticancer Activity
Thiazolo[3,2-a]benzimidazoles have been investigated for their anticancer properties. In vitro assays revealed that certain derivatives induced significant cytotoxicity in cancer cell lines. For example, compounds were shown to affect lactate dehydrogenase (LDH) release and cell migration in U-87 MG cells at concentrations as low as 60 µM . These findings suggest that the compound may disrupt cellular processes critical for tumor growth and metastasis.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, which is crucial for cell division .
- DNA Gyrase Inhibition : Some derivatives demonstrated inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), enzymes essential for bacterial DNA replication and folate metabolism .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various thiazolo[3,2-a]benzimidazole derivatives. The results indicated that specific compounds exhibited potent antibacterial activity with low MIC values. The study also assessed the compounds' ability to prevent biofilm formation on surfaces commonly associated with medical devices .
Study 2: Cytotoxicity in Cancer Cells
Another research effort focused on assessing the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability and migration capabilities compared to control groups. The study concluded that these compounds could serve as potential candidates for further development in cancer therapy .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H16N2S2O |
| CAS Number | 866039-13-6 |
| MIC (against S. aureus) | 0.22 - 0.25 μg/mL |
| Cytotoxic Concentration | Effective at 60 µM in U-87 MG cells |
| Mechanism of Action | Inhibition of tubulin polymerization; DNA gyrase inhibition |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Sulfanyl Group Impact : The 4-methylphenylsulfanyl group in the target compound likely enhances lipophilicity and target binding compared to simpler analogs (e.g., Compound 10b) .
Preparation Methods
Retrosynthetic Analysis and Key Structural Features
The target molecule comprises three distinct regions:
- Thiazolo[3,2-a]benzimidazole core : A bicyclic system formed by fusing a thiazole ring with a benzimidazole unit.
- 3-Methyl substituent : Attached to the thiazole nitrogen.
- 2-[(4-Methylphenyl)sulfanyl]ethanone side chain : A ketone group linked to a sulfanyl-substituted toluene moiety.
Retrosynthetically, the molecule can be dissected into two primary fragments:
- Fragment A : 3-Methylthiazolo[3,2-a]benzimidazole
- Fragment B : 2-Bromo-1-(4-methylphenylsulfanyl)ethanone
Coupling these fragments via nucleophilic substitution or metal-catalyzed cross-coupling is a plausible strategy. Alternatively, sequential annulation of the thiazole and benzimidazole rings may be employed.
Method 1: Cyclocondensation of Thiourea Derivatives
Synthesis of the Benzimidazole Precursor
The benzimidazole ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example, 2-(4-methylphenyl)-1H-benzimidazole (CID: 725982) is prepared by reacting o-phenylenediamine with 4-methylbenzoic acid under refluxing acetic acid.
Method 2: One-Pot Tandem Cyclization
Simultaneous Annulation and Functionalization
This approach combines benzimidazole and thiazole ring formation in a single pot. A mixture of o-phenylenediamine, 4-methylbenzoic acid, and 3-mercapto-2-butanone is heated in polyphosphoric acid (PPA) at 120°C.
Key Advantages:
- Reduced Purification Steps : Intermediate isolation is avoided.
- Higher Atom Economy : Minimal waste generation.
Mechanistic Insights
- Benzimidazole Formation : Condensation of o-phenylenediamine with 4-methylbenzoic acid.
- Thiazole Cyclization : Reaction of the intermediate with 3-mercapto-2-butanone, facilitated by PPA’s dehydrating properties.
Method 3: Palladium-Catalyzed Cross-Coupling
Fragment Coupling Strategy
Preformed thiazolo[3,2-a]benzimidazole and sulfanyl-ethanone subunits are coupled using Pd(PPh₃)₄ as a catalyst. This method is advantageous for late-stage diversification.
Representative Protocol:
| Component | Quantity | Conditions |
|---|---|---|
| Thiazolo-benzimidazole | 1.0 equiv | Toluene, 110°C |
| 2-Bromoethanone | 1.2 equiv | Pd(PPh₃)₄ (5 mol%) |
| K₃PO₄ | 2.0 equiv | 24 hours, N₂ atmosphere |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| 1 | 60–70 | >95 | Low | High |
| 2 | 50–60 | 90 | Very Low | Moderate |
| 3 | 75–85 | >98 | High | Low |
Key Findings :
Characterization and Analytical Data
Spectroscopic Confirmation
Applications and Derivatives
The compound serves as a precursor to antimicrobial and anticancer agents. Structural modifications, such as replacing the 4-methylphenyl group with halogens, enhance bioactivity.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the established synthetic routes for preparing thiazolo[3,2-a]benzimidazole derivatives like the target compound, and what reaction conditions are typically employed? A: The synthesis often involves multi-step protocols. For example:
- One-pot condensation : Reaction of 1,3-dihydro-2H-benzimidazole-2-thione with substituted aldehydes and chloroacetic acid in glacial acetic acid/acetic anhydride, catalyzed by sodium acetate (yields: 42–46%) .
- Maleimide cyclization : 2-Mercaptobenzimidazole reacts with substituted maleimides in acetic acid under reflux, followed by neutralization with NH₄OH to isolate crystalline products .
| Key Reaction Parameters |
|---|
| Solvent: Glacial acetic acid |
| Temperature: Reflux (~120°C) |
| Catalyst: Sodium acetate |
| Workup: Neutralization, filtration, ethanol recrystallization |
Structural confirmation relies on X-ray crystallography (e.g., single-crystal studies for analogs ), NMR (¹H/¹³C for substituent analysis ), and IR spectroscopy (to confirm carbonyl and sulfur functional groups) .
Advanced Synthesis Optimization
Q: How can researchers improve the moderate yields (e.g., 42–46%) reported for thiazolo[3,2-a]benzimidazole synthesis? A: Methodological improvements include:
- Catalyst screening : Transition metals (e.g., Pd) or organocatalysts to enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Stepwise protocols : Isolating intermediates (e.g., thiolate anions) before cyclization .
Biological Activity Evaluation
Q: What experimental designs are recommended for assessing the biological activity of this compound, given its structural analogs exhibit antibacterial and anticancer properties? A: Standard assays include:
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- In vitro anti-inflammatory models : COX-2 inhibition assays using ELISA .
Controls : Include reference drugs (e.g., albendazole for anthelmintic activity ) and solvent-only negative controls.
Data Contradiction Analysis
Q: How should researchers address discrepancies in biological activity data across studies (e.g., variable IC₅₀ values for similar derivatives)? A: Critical factors to evaluate:
- Purity of compounds : HPLC or elemental analysis to confirm >95% purity.
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
- Structural analogs : Subtle substituent changes (e.g., bromo vs. methoxy groups) significantly alter activity .
Example : Derivatives with electron-withdrawing groups (e.g., Br) show enhanced anthelmintic activity compared to electron-donating groups (e.g., OMe) .
Mechanistic Studies
Q: What methodologies are suitable for elucidating the mechanism of action of this compound, particularly for anticancer activity? A: Integrate:
- Molecular docking : Target proteins (e.g., tubulin, topoisomerase II) using software like AutoDock .
- Enzyme inhibition assays : Direct measurement of ATPase or kinase activity .
- Flow cytometry : To assess apoptosis (Annexin V/PI staining) or cell cycle arrest .
Stability and Degradation Analysis
Q: How can researchers mitigate degradation of the compound during biological assays, as observed in organic wastewater studies ? A: Recommendations:
- Storage : -20°C under inert atmosphere (N₂/Ar).
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA).
- Real-time monitoring : LC-MS to track degradation products .
Crystallography Challenges
Q: What strategies resolve poor diffraction quality in X-ray crystallography of thiazolo[3,2-a]benzimidazole derivatives? A:
- Cryo-cooling : Reduces thermal motion (100 K with liquid N₂).
- Heavy-atom derivatives : Introduce halogens (Br/I) for phasing .
- Software tools : SHELXT for structure solution and Olex2 for refinement .
Structure-Activity Relationship (SAR) Studies
Q: How can SAR studies be designed to optimize the biological profile of this compound? A:
- Substituent variation : Synthesize analogs with modified aryl sulfanyl or thiazolo groups .
- Bioisosteric replacement : Replace the methylphenyl group with trifluoromethyl or cyano .
| Substituent | Biological Activity Trend |
|---|---|
| 4-Methylphenyl | Moderate anticancer activity |
| 6-Bromo | Enhanced anthelmintic effect |
| Morpholinyl | Improved solubility |
Toxicity Profiling
Q: What in vitro/in vivo models are appropriate for toxicity evaluation? A:
- In vitro : Hemolysis assays (RBC lysis), hepatotoxicity (HepG2 cells).
- In vivo : Acute toxicity in rodents (OECD 423), genotoxicity (comet assay) .
Computational Modeling Integration
Q: How can DFT calculations or MD simulations enhance understanding of this compound’s reactivity? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
